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Compound of Interest

Compound Name: Boc-Ala-NMe(OMe)

Cat. No.: B1662084 Get Quote

Introduction: The N-tert-butoxycarbonyl (Boc) protected Weinreb amide of L-alanine, Boc-Ala-
NMe(OMe), is a versatile chiral building block in organic synthesis, particularly in the

construction of complex natural products. Its utility stems from the ability of the Weinreb amide

to react with organometallic reagents to form ketones without the common side reaction of

over-addition to a tertiary alcohol. This attribute, combined with the stereochemical information

embedded in the alanine backbone, makes it a valuable synthon for asymmetric synthesis. This

application note details the use of a derivative of Boc-Ala-NMe(OMe) in the enantioselective

total synthesis of Hapalosin, a cyclodepsipeptide with potent multidrug-resistance (MDR)

reversing activity.

Application in the Total Synthesis of Hapalosin:

In the total synthesis of Hapalosin reported by Ghosh et al., a key fragment of the natural

product was synthesized starting from the Weinreb amide of N-benzyloxycarbonyl-N-methyl-L-

phenylalanine. While not exactly Boc-Ala-NMe(OMe), the principles and reactions are directly

analogous and demonstrate the synthetic utility of N-protected amino acid Weinreb amides.

The strategy involves the reaction of the Weinreb amide with a Grignard reagent to form a

ketone, which is then diastereoselectively reduced to establish a crucial stereocenter of the

target molecule.

Key Experimental Workflow
The synthesis of the key fragment 5 for Hapalosin begins with the Weinreb amide 2, which is

analogous to Boc-Ala-NMe(OMe) but with a different amino acid and protecting group. This is
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treated with allylmagnesium bromide to yield a ketone, which is subsequently reduced to the

alcohol 3. This alcohol is then protected and further elaborated to the carboxylic acid fragment

5.

Synthesis of Key Fragment 5

Weinreb Amide 2
(Cbz-NMe-Phe-NMe(OMe))

Allyl Ketone

1. AllylMgBr, THF, -20 °C

Diastereomeric Alcohol 3

2. NaBH4, i-PrOH, 0 °C

MOM-Protected Alcohol 4

3. MOM-Cl, i-Pr2NEt, CH2Cl2

Carboxylic Acid Fragment 5

4. Ozonolysis then oxidation
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Fig. 1: Synthetic workflow for the preparation of a key Hapalosin fragment.

Quantitative Data
The following table summarizes the quantitative data for the key transformations starting from

the Weinreb amide analog.

Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio

1
Grignard

Addition

Allylmagnesiu

m bromide

(2.2 equiv),

THF, -20 °C

Ketone - -

2 Reduction
NaBH₄, i-

PrOH, 0 °C
Alcohol 3

85 (for both

steps)
5:1

3 Protection

MOM-Cl, i-

Pr₂NEt,

CH₂Cl₂

MOM-

protected

alcohol 4

95 -

Experimental Protocols
Protocol 1: Synthesis of the Allyl Ketone and
Diastereoselective Reduction to Alcohol 3
This protocol describes the addition of a Grignard reagent to the Weinreb amide followed by in-

situ reduction to the corresponding alcohol.

Materials:

N-benzyloxycarbonyl-N-methyl-L-phenylalanine Weinreb amide (2)

Allylmagnesium bromide (1.0 M in THF)
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Anhydrous Tetrahydrofuran (THF)

Sodium borohydride (NaBH₄)

Isopropanol (i-PrOH)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of the Weinreb amide 2 in anhydrous THF is cooled to -20 °C under an inert

atmosphere (e.g., argon or nitrogen).

To this solution, 2.2 equivalents of allylmagnesium bromide solution are added dropwise, and

the reaction mixture is stirred at -20 °C for 1 hour.

The reaction is then cooled to 0 °C, and isopropanol is added, followed by the portion-wise

addition of sodium borohydride.

The reaction mixture is stirred at 0 °C for 2 hours.

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

The mixture is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by silica gel chromatography to afford the alcohol 3 as a 5:1

mixture of diastereomers. The overall yield for the two steps is 85%.

Protocol 2: Protection of the Alcohol 4
This protocol details the protection of the secondary alcohol as a methoxymethyl (MOM) ether.
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Materials:

Alcohol 3 (diastereomeric mixture)

Methoxymethyl chloride (MOM-Cl)

N,N-Diisopropylethylamine (i-Pr₂NEt)

Anhydrous Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of the alcohol 3 in anhydrous CH₂Cl₂ at 0 °C is added N,N-

diisopropylethylamine followed by methoxymethyl chloride.

The reaction mixture is stirred at room temperature for 12 hours.

The reaction is quenched with saturated aqueous NaHCO₃ solution.

The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by silica gel chromatography to yield the MOM-protected

alcohol 4 in 95% yield.

Logical Relationship of Key Transformations
The following diagram illustrates the logical progression from the Weinreb amide to the key

functionalized intermediate, highlighting the creation of a new stereocenter.
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Fig. 2: Logical flow of the key synthetic steps.

Conclusion:

The use of N-protected amino acid Weinreb amides, exemplified by the synthesis of a key

fragment of Hapalosin, demonstrates a robust and reliable method for the construction of chiral

molecules. The predictable reactivity of the Weinreb amide allows for the clean formation of

ketones from organometallic reagents, and subsequent stereoselective reductions can be

employed to set key stereocenters. This strategy is of significant value to researchers and

scientists in the field of natural product synthesis and drug development, providing a powerful

tool for the enantioselective synthesis of complex bioactive compounds.

To cite this document: BenchChem. [Application of Boc-Ala-NMe(OMe) in the Total Synthesis
of Hapalosin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662084#use-of-boc-ala-nme-ome-in-the-total-
synthesis-of-natural-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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